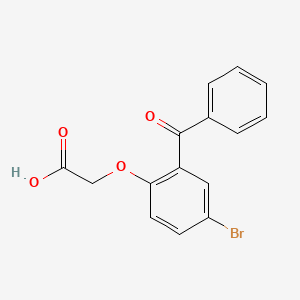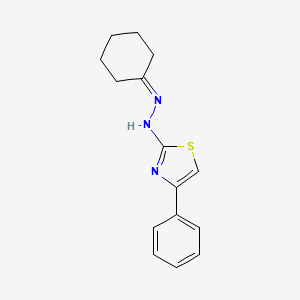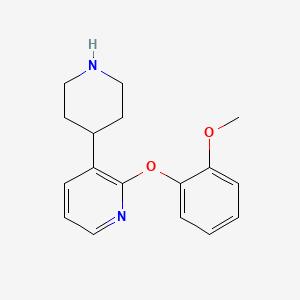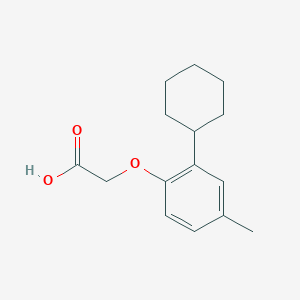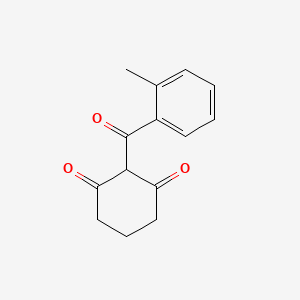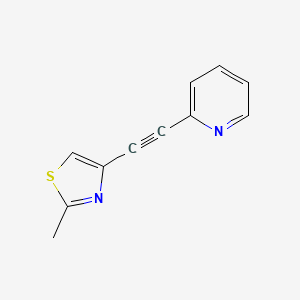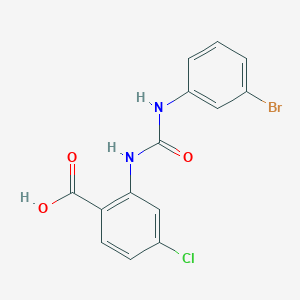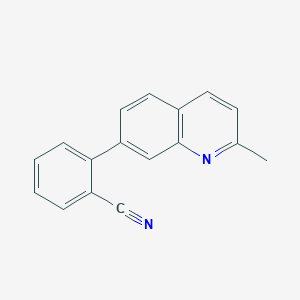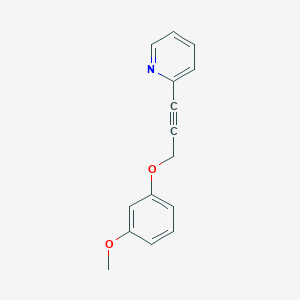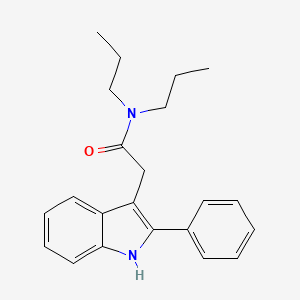
2-(2-phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide typically involves the reaction of 2-phenylindole with N,N-dipropylacetamide under specific reaction conditions. The process may include steps such as:
Formation of 2-Phenylindole: This can be achieved by reacting phenylhydrazine with acetophenone in the presence of an acid catalyst.
Acylation Reaction: The 2-phenylindole is then reacted with N,N-dipropylacetamide in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic processes.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)thio-N-phenyl-acetamide: Known for its antiviral activity against SARS-CoV-2.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-(2-Phenyl-1H-indol-3-yl)-N,N-dipropyl-acetamide is unique due to its specific chemical structure, which allows for diverse chemical reactions and potential applications in various fields. Its ability to modulate biological pathways and interactions makes it a valuable compound for scientific research and potential therapeutic development.
properties
Molecular Formula |
C22H26N2O |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C22H26N2O/c1-3-14-24(15-4-2)21(25)16-19-18-12-8-9-13-20(18)23-22(19)17-10-6-5-7-11-17/h5-13,23H,3-4,14-16H2,1-2H3 |
InChI Key |
VEAFPKIMCGYMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



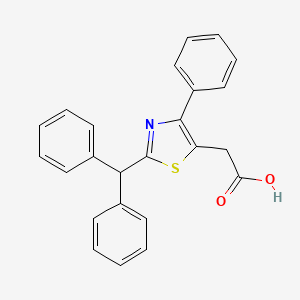
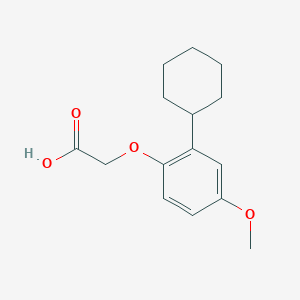
![2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one](/img/structure/B10840613.png)

